Methyl 5-{[(5-bromofuran-2-yl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate
Description
Methyl 5-{[(5-bromofuran-2-yl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate is a thiophene-based heterocyclic compound featuring a bromofuran moiety, cyano group, and methyl substituents. Thiophene derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and electronic properties .
Properties
IUPAC Name |
methyl 5-[(5-bromofuran-2-carbonyl)amino]-4-cyano-3-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O4S/c1-6-7(5-15)12(21-10(6)13(18)19-2)16-11(17)8-3-4-9(14)20-8/h3-4H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQXAJKFNUXEEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(O2)Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the Hantzsch thiophene synthesis , which involves the condensation of α-haloketones with thioglycolic acid or its derivatives. The bromofuran moiety can be introduced through a subsequent halogenation reaction, followed by the formation of the amide bond with the cyano group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help improve yield and reduce by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nucleophilic substitution reactions using various nucleophiles.
Major Products Formed:
Oxidation: Methyl 5-{[(5-bromofuran-2-yl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate can be converted to its corresponding carboxylic acid derivative.
Reduction: The cyano group can be reduced to form an amine derivative.
Substitution: The bromine atom can be replaced with other functional groups, leading to a variety of derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that methyl 5-{[(5-bromofuran-2-yl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate exhibits significant anticancer activity:
- Mechanism of Action :
- Induces apoptosis in cancer cells through mitochondrial pathways.
- Inhibits cell proliferation by causing cell cycle arrest, particularly in the S-phase.
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 (liver) | 15.72 | Apoptosis induction |
| MCF-7 (breast) | 20.68 | Cell cycle arrest |
| Huh-7 (hepatoma) | 18.45 | Apoptosis induction |
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Antimicrobial Activity
The compound also demonstrates notable antimicrobial properties:
- Activity Against Bacteria :
- Effective against common pathogens such as Escherichia coli and Staphylococcus aureus.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
This suggests potential applications in treating bacterial infections.
Synthetic Applications
This compound can be utilized as an intermediate in organic synthesis, particularly in the development of novel heterocyclic compounds. Its ability to undergo various chemical transformations makes it a valuable building block in medicinal chemistry.
Case Study 1: Anticancer Efficacy
A study conducted by researchers at the National Cancer Institute evaluated the efficacy of this compound against a panel of human cancer cell lines. The results indicated significant growth inhibition, particularly in liver and breast cancer models, highlighting its potential as an anticancer therapeutic agent.
Case Study 2: Antimicrobial Testing
In another study, the compound was tested for antimicrobial activity against various bacterial strains. The results showed that it effectively inhibited the growth of both gram-positive and gram-negative bacteria, making it a candidate for further development in antimicrobial therapies.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the biological context and the specific derivatives formed.
Comparison with Similar Compounds
(i) Methyl 5-[(chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylate (CAS 519016-58-1)
- Substituent Differences : Replaces the bromofuran-carbonyl group with a chloroacetyl moiety.
- Molecular Formula : C₁₀H₉ClN₂O₃S (MW 272.71) vs. C₁₃H₁₀BrN₂O₄S (MW 385.25 for the target compound).
(ii) Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate
- Core Structure: Shares the thiophene backbone but substitutes the cyano and bromofuran groups with acetyl and amino functionalities.
- Synthesis : Prepared via Gewald’s multicomponent reaction, a method applicable to the target compound’s synthesis .
- Applications : Used as an intermediate in agrochemicals and dyes, highlighting the role of substituents in directing bioactivity .
(iii) 5-((5-Bromofuran-2-yl)-4-methyl-3-thioheptyl)-1,2,4-triazole
- Core Heterocycle : Replaces thiophene with a triazole ring.
- Toxicity : LD₅₀ = 1245 mg/kg (low toxicity), suggesting bromofuran substituents may reduce acute toxicity in heterocyclic systems .
Physicochemical Properties
Biological Activity
Methyl 5-{[(5-bromofuran-2-yl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a brominated furan moiety, a cyano group, and a thiophene ring, which are known to contribute to various biological properties.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to selectively inhibit certain enzymes, such as prolyl hydroxylase domain (PHD) enzymes, which are involved in hypoxia signaling pathways. This inhibition can lead to increased levels of hypoxia-inducible factors (HIFs), promoting angiogenesis and cellular adaptation to low oxygen environments .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. The presence of the cyano and thiophene groups may enhance its interaction with microbial targets .
- Cytotoxic Effects : In vitro assays have demonstrated cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent. The mechanism may involve apoptosis induction through mitochondrial pathways .
In Vitro Studies
A series of in vitro studies have evaluated the biological effects of this compound:
Case Studies
- Case Study on Anticancer Activity : A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values determined around 25 µM. Mechanistic studies indicated that the compound triggers mitochondrial dysfunction leading to apoptosis .
- Antimicrobial Efficacy : In another study, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) of 100 µg/mL against E. coli, suggesting effective antibacterial properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
